Cadmium sulfate

CdO4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CdO4S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very slightly soluble in methanol, ethanol and ethyl acetate

In water, 76.7 g/100 g water at 25 °C

Solubility in water, g/100ml at 0 °C: 75.5

Synonyms

Canonical SMILES

Material Science

- Synthesis of Cadmium Sulfide Nanoparticles (CdS NPs): Cadmium sulfate is a precursor for the production of CdS NPs through various methods, including chemical and biological synthesis. These nanoparticles have unique properties due to their size and shape, making them valuable for research in solar cells, photocatalysis, and light-emitting diodes [1].

Source

Environmental Science

- Plant and Soil Studies: Cadmium sulfate is used in controlled experiments to study the effects of cadmium on plant growth and development. Researchers can assess how cadmium exposure impacts seed germination, root elongation, and overall plant health [2]. This information helps scientists understand cadmium's role in phytoremediation (using plants to remove contaminants) and bioaccumulation (uptake of contaminants in the food chain).

Source

- Toxicity Studies: Cadmium sulfate is employed in toxicology research to investigate the effects of cadmium on various organisms. By exposing organisms to controlled doses, researchers can gain insights into cadmium's impact on cellular function, and potential environmental hazards [3].

Cadmium sulfate exists in several forms that differ in their water content. The most common form is the monohydrate (CdSO4·H2O) []. It is an inorganic salt, typically produced by reacting cadmium oxide with sulfuric acid []. Cadmium sulfate plays a role in various scientific research fields, including:

- Electrochemistry: As an electrolyte in Weston standard cells, which were historically used as a highly accurate reference voltage [].

- Material science: As a precursor to cadmium-based pigments used in research on light-emitting materials [].

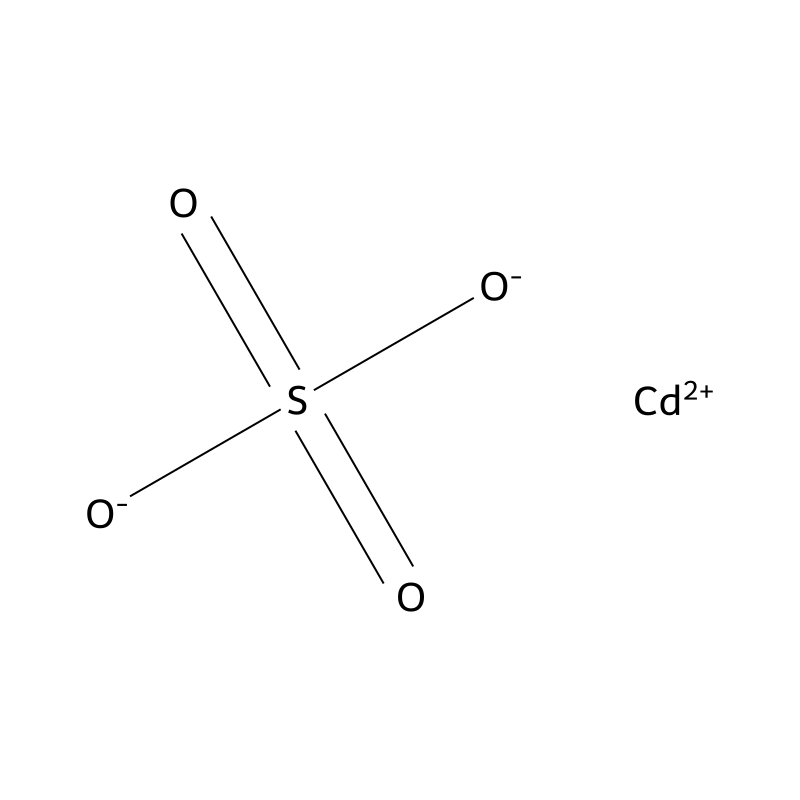

Molecular Structure Analysis

Cadmium sulfate adopts an ionic crystal structure in the solid state []. The cadmium (Cd²⁺) cation is surrounded by four sulfate (SO₄²⁻) anions in a tetrahedral arrangement. This structure allows for close packing of ions and contributes to the high water solubility of the compound [].

Chemical Reactions Analysis

Cadmium sulfate can undergo various reactions relevant to scientific research. Here are two key examples:

Synthesis

As mentioned earlier, cadmium sulfate can be synthesized by reacting cadmium oxide (CdO) with sulfuric acid (H2SO4) [].

CdO + H2SO4 → CdSO4 + H2O (Eq. 1)

Precipitation Reactions

Cadmium sulfate can react with soluble sulfide salts to form insoluble cadmium sulfide (CdS) precipitates. This reaction is used in analytical chemistry to identify and quantify cadmium ions.

CdSO4 + Na2S → CdS↓ + Na2SO4 (Eq. 2)

Physical And Chemical Properties Analysis

Cadmium sulfate is a hazardous compound due to the presence of cadmium. Here are some key safety points:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Zinc Sulfate | Less toxic; used in agriculture as a micronutrient. | |

| Lead Sulfate | Used in lead-acid batteries; more toxic than zinc sulfate. | |

| Barium Sulfate | Non-toxic; used as a radiocontrast agent in medical imaging. | |

| Copper(II) Sulfate | Used as a fungicide; less hazardous than cadmium compounds. |

Cadmium sulfate's uniqueness lies primarily in its toxicity and its specific applications in electroplating and pigment production, which are not shared by all similar compounds .

Cadmium sulfate is recognized as highly toxic and poses significant health risks. Exposure can lead to a range of acute symptoms such as irritation of the eyes, skin, and respiratory tract. Long-term exposure is associated with severe health issues, including kidney damage and an increased risk of cancer, particularly lung cancer. It is classified as a carcinogen and can cause nausea, vomiting, and abdominal pain upon ingestion .

Cadmium sulfate has several industrial applications:

- Electroplating: Used extensively in the electroplating of cadmium for corrosion resistance.

- Pigment Production: Serves as a precursor for cadmium-based pigments, particularly cadmium sulfide.

- Electrolyte in Weston Standard Cells: Utilized in precision measurement devices.

- Research

Cadmium sulfate interacts with various substances in chemical processes. For instance, it can react with bases to form cadmium hydroxide and sodium sulfate. Additionally, its interactions with metals like zinc can yield zinc sulfate while releasing cadmium . Its toxicity also necessitates careful handling to prevent environmental contamination and health risks.

Physical Description

WHITE CRYSTALS.

Color/Form

Rhombic, white crystals or prisms

Density

4.69 g/cu cm

4.7 g/cm³

Odor

Melting Point

UNII

Related CAS

7790-84-3 (hydrate[3:8])

GHS Hazard Statements

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H340: May cause genetic defects [Danger Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H360FD: May damage fertility;

May damage the unborn child [Danger Reproductive toxicity];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Impurities

Cadmium sulfate, reagent grade has the following impurities: insoluble matter: 0.005%; substances not precipitated by hydrogen sulfide as SO4: 0.1%; chloride: 0.001%; nitrate and nitrite as NO3: 0.003%; copper: 0.002%; iron: 0.001%; lead: 0.001% 0.001%; zinc: 0.1%; arsenic: 1 ppm. /Cadmium sulfate 8/3 hydrate (3CdSO4.8H2O)/

Cadmium sulfate (as 3CdSO4.8H2O) ... impurities (%): CI, 0.001; NO3, 0.003; Cu, 0.002; Fe, 0.001; Pb, 0.003; Zn, 0.1; and As, 1-2 ppm

Other CAS

13477-20-8

13477-21-9

Associated Chemicals

Cadmium sulfate octahydrate; 7790-84-3

Cadmium ion (2+);22537-48-0

Wikipedia

Use Classification

Methods of Manufacturing

Anhydrous cadmium sulfate is produced by melting cadmium with ammonium or sodium peroxodisulfate. A saturated aqueous solution contains 76 g CdSO4 per 100 g of water at 0 °C, 77.2 g at 20 °C, 69.4 g at 74.5 °C, and 58.0 g at 100 °C.

General Manufacturing Information

COMMERCIAL GRADE CADMIUM SULFATE REPORTEDLY CONTAINS ABOUT 49.5% CADMIUM; THEORETICAL CADMIUM CONTENT OF CADMIUM SULFATE IS 53.5%.

CdSO4.8/3H2O is the normal commercial form of cadmium sulfate and is made by dissolving cadmium metal, oxide, sulfide, hydroxide, or carbonate in sulfuric acid.

Cadmium sulfate is the most common cadmium salt

Cadmium forms a number of salts, of which the sulfate is the most common; the sulfide is used as a yellow pigment

Storage Conditions

Interactions

Cadmium is a well-known animal teratogen. Caffeine is an alkaloid widely consumed by humans. Interactions between teratogens and nonteratogenic doses of other agents are becoming widely studied, as they may shed light on understanding mechanisms of teratogenicity or possible prevention of teratogenic effects. C57BL/6JBK mice were injected intraperitoneally (ip) with cadmium sulfate (Cd) at 0, 1.00 (LDCd), 2.50 (MDCd), or 5.00 (HDCd) mg/kg, immediately followed by subcutaneous (sc) administration of 0 or 50 mg/kg caffeine (CAFF) on gestation day (GD) 9. Fetuses were examined on GD 18 for ectrodactyly and other gross morphological malformations. Amelioration of cadmium-induced forelimb ectrodactyly by CAFF was seen in both the high-dose cadmium (HDCd = 65.4%, HDCd+CAFF = 39.2%) and medium-dose cadmium (MDCd = 46.2%, MDCd+ CAFF = 20.8%) treatment groups (P < 0.025). Bilateral expression of ectrodactyly was also decreased in the presence of caffeine. A statistically significant reduction in Cd-induced abnormalities, including: eye, abdominal, and other skeletal defects, was not seen with caffeine addition, although they did trend downward in the caffeine-supplemented groups. Litter size, fetal weight, fetal mortality, and dam weight also were not affected by co-treatment with caffeine.This study provides evidence that a subteratogenic dose of caffeine can ameliorate cadmium-induced forelimb ectrodactyly in the Cd-sensitive C57BL/6J inbred mouse strain.

Zinc (Zn) and selenium (Se) exert regulatory activities on immune functions, while cadmium (Cd) is an immunotoxic agent. The object of this study was to detect effects of 1x10-4, 1x10-5, and 1x10-6 M Cd sulphate, Zn sulphate, and sodium selenite, and their combinations on human peripheral blood mononuclear cell (PBMC) proliferation and IFN-gamma and TNF-alpha production. Only 1x10-5 M Zn sulphate significantly enhanced spontaneous PBMC proliferation, which was unaffected by the other salts. At 1x10-4 and 1x10-5 M, Cd sulphate exerted a dose-response inhibitory action on phytohemagglutinin- (PHA-) stimulated PBMC proliferation and cytokine release, while 1x10-4 M and 1x10-5 M Zn sulphate and 1x10-5 M sodium selenite induced a stimulatory effect on both proliferation and cytokine release; 1x10-4 M sodium selenite enhanced only the PBMC proliferation; at 1x10-6 M, none of the salts changed the PHA-stimulated immune activity. Moreover, 1x10-4 and 1x10-5 M Zn and 10(-5) M Se strongly upregulated IFN-gamma (a Th1 cytokine) release, even in presence of 10(-5) M Cd, and reduced the inhibitory effects of Cd on PBMC proliferation and TNF-alpha release. This study confirms that Zn and Se both strongly enhance cytokine release induced by mitogenic stimulation, showing also that Zn acts with a broader range of concentrations than Se. This suggests that dietary excess of Se may not have beneficial effects.

Cadmium (Cd) is a well-known nephrotoxicant inducing kidney damage via oxidative stress. Since kidney is the critical target organ of Cd toxicity, this study was designed to evaluate the protective effects of onion (Allium cepa L.) and garlic (Allium sativum L.) aqueous extracts on Cd-induced renal oxidative stress in male Wistar rats. The control group received double distilled water alone and Cd group was challenged with 3CdSO4 x 8H2O (as Cd) (1.5 mg/100 g bw/day per oral) alone. Extract-treated groups were pre-treated with varied doses (0.5 mL and 1.0 mL/100 g bw/day per oral) of onion and/or garlic extract for 1 week after which they were co-treated with Cd (1.5 mg/100 g bw/day per oral) for 3 weeks. The results showed that the levels of renal lipid peroxidation (LPO) and glutathione-S transferase (GST) were significantly (P < 0.001) increased in rats that received Cd alone relative to the control group. More so, the levels of renal glutathione (GSH), superoxide dismutase (SOD), catalase (CAT) and Na(+)/K(+)-ATPase were significantly (P < 0.001) decreased in rats that received Cd alone. Treatment of Cd-intoxicated rats with varied doses of onion and/or garlic extract significantly (P < 0.05) restored the alterations in these parameters relative to the group that received Cd alone. While treatment with high dose of onion extract exerted a significant dose-dependent restoration of these parameters, treatment with high dose of garlic elicited a pro-oxidant effect, relative to their respective low dose. Our study suggests that onion and garlic extracts may exert their protective effects via reduction in LPO and enhanced antioxidant defense. These extracts may, therefore, be useful nutritional option in alleviating Cd-induced renal damage.

For more Interactions (Complete) data for CADMIUM SULFATE (15 total), please visit the HSDB record page.